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Introduction
(Rac)-HAMI 3379 is a potent and selective antagonist of the Cysteinyl leukotriene 2 (CysLT2)

receptor.[1][2] It has also been identified as an antagonist of the orphan G protein-coupled

receptor GPR17.[3] These receptors are implicated in a variety of physiological and

pathological processes, including inflammation, neurodegeneration, and myelination.[4][5][6]

Flow cytometry is a powerful technique to dissect the cellular effects of (Rac)-HAMI 3379 by

enabling multi-parameter analysis of individual cells within a heterogeneous population.

These application notes provide detailed protocols for utilizing flow cytometry to analyze the

effects of (Rac)-HAMI 3379 on microglial activation, oligodendrocyte maturation, and

inflammatory cytokine production.

Mechanism of Action
(Rac)-HAMI 3379 exerts its biological effects primarily through the antagonism of two distinct G

protein-coupled receptors:

Cysteinyl Leukotriene Receptor 2 (CysLT2R): Upon binding of its ligands, such as

leukotriene C4 (LTC4) and LTD4, CysLT2R activation leads to an increase in intracellular

calcium ([Ca2+]i), contributing to pro-inflammatory responses. (Rac)-HAMI 3379
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competitively blocks this signaling cascade, thereby attenuating downstream inflammatory

events.[1]

G Protein-Coupled Receptor 17 (GPR17): GPR17 is coupled to Gαi, and its activation

inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

This pathway is involved in the negative regulation of oligodendrocyte maturation. By

antagonizing GPR17, (Rac)-HAMI 3379 prevents the agonist-induced decrease in cAMP,

thereby promoting oligodendrocyte differentiation and maturation.[3]
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Data Presentation
The following tables summarize representative quantitative data from flow cytometry

experiments investigating the effects of CysLT2R and GPR17 antagonists.

Table 1: Effect of (Rac)-HAMI 3379 on Microglial Activation
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Treatment
Condition

Marker
% Positive Cells
(Mean ± SD)

Mean Fluorescence
Intensity (MFI)
(Mean ± SD)

Vehicle Control
CD11b+/CD45low

(Resting)
95.2 ± 2.1 512 ± 45

CD11b+/CD45high

(Activated)
4.8 ± 0.9 1589 ± 120

CD68 5.3 ± 1.2 834 ± 78

Pro-inflammatory

Stimulus

CD11b+/CD45low

(Resting)
65.7 ± 4.5 620 ± 55

CD11b+/CD45high

(Activated)
34.3 ± 3.8 3245 ± 250

CD68 38.9 ± 4.1 2890 ± 210

Pro-inflammatory

Stimulus + (Rac)-

HAMI 3379 (1 µM)

CD11b+/CD45low

(Resting)
88.1 ± 3.2 580 ± 50

CD11b+/CD45high

(Activated)
11.9 ± 2.5 2100 ± 180

CD68 14.2 ± 2.8 1560 ± 140

Data are illustrative and based on typical results observed with CysLT2R antagonists.

Table 2: Effect of (Rac)-HAMI 3379 on Oligodendrocyte Maturation
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Treatment Condition Marker
% Positive Cells (Mean ±
SD)

Vehicle Control
O4+ (Immature

Oligodendrocytes)
35.6 ± 3.1

MBP+ (Mature

Oligodendrocytes)
10.2 ± 1.5

(Rac)-HAMI 3379 (10 µM)
O4+ (Immature

Oligodendrocytes)
25.1 ± 2.8

MBP+ (Mature

Oligodendrocytes)
22.8 ± 2.4

Data are illustrative and based on typical results observed with GPR17 antagonists.[7]

Table 3: Effect of (Rac)-HAMI 3379 on Intracellular Cytokine Production in Microglia

Treatment Condition Cytokine
% Positive Cells (Mean ±
SD)

Vehicle Control TNF-α 2.1 ± 0.5

IL-1β 1.8 ± 0.4

Pro-inflammatory Stimulus

(LPS)
TNF-α 25.4 ± 3.1

IL-1β 20.7 ± 2.5

Pro-inflammatory Stimulus

(LPS) + (Rac)-HAMI 3379 (1

µM)

TNF-α 11.8 ± 1.9

IL-1β 9.5 ± 1.3

Data are illustrative and based on typical results observed with CysLT2R antagonists.

Experimental Protocols
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General Experimental Workflow for Flow Cytometry Analysis.
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Protocol 1: Analysis of Microglial Activation
This protocol is designed to assess the effect of (Rac)-HAMI 3379 on the activation state of

microglia using the markers CD11b, CD45, and CD68.

Materials:

Primary microglia or microglial cell line (e.g., BV-2)

(Rac)-HAMI 3379 (solubilized in a suitable vehicle, e.g., DMSO)

Pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

Fixation/Permeabilization Buffer

Fluorochrome-conjugated antibodies:

Anti-CD11b

Anti-CD45

Anti-CD68

Isotype controls

Procedure:

Cell Culture and Treatment:

Plate microglia at a suitable density in a 24-well plate.

Pre-treat cells with (Rac)-HAMI 3379 (e.g., 1 µM) for 1 hour.

Add a pro-inflammatory stimulus (e.g., LPS at 100 ng/mL) and incubate for 24 hours.

Include vehicle and stimulus-only controls.

Cell Harvesting:
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Gently scrape and collect the cells into FACS tubes.

Wash the cells twice with ice-cold FACS buffer by centrifuging at 300 x g for 5 minutes.

Surface Staining:

Resuspend the cell pellet in 100 µL of FACS buffer containing the anti-CD11b and anti-

CD45 antibodies at pre-determined optimal concentrations.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with FACS buffer.

Fixation and Permeabilization:

Resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer.

Incubate for 20 minutes at room temperature in the dark.

Wash the cells twice with Permeabilization Buffer.

Intracellular Staining:

Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the anti-CD68

antibody.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with Permeabilization Buffer.

Data Acquisition and Analysis:

Resuspend the cells in 300-500 µL of FACS buffer.

Acquire data on a flow cytometer.

Analyze the data using appropriate software. Gate on single, live cells, then identify

microglia based on CD11b expression. Distinguish resting (CD45low) from activated

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(CD45high) microglia. Quantify the percentage of CD68+ cells within the activated

population.

Protocol 2: Analysis of Oligodendrocyte Maturation
This protocol assesses the effect of (Rac)-HAMI 3379 on the differentiation of oligodendrocyte

precursor cells (OPCs) into mature oligodendrocytes using the markers O4 and Myelin Basic

Protein (MBP).

Materials:

Primary OPCs

(Rac)-HAMI 3379

Differentiation medium

FACS Buffer

Fixation/Permeabilization Buffer

Fluorochrome-conjugated antibodies:

Anti-O4

Anti-MBP

Isotype controls

Procedure:

Cell Culture and Treatment:

Culture primary OPCs in proliferation medium.

To induce differentiation, switch to a differentiation medium and treat with (Rac)-HAMI
3379 (e.g., 10 µM) or vehicle control for 3-5 days.

Cell Harvesting:
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Collect the cells and wash twice with ice-cold FACS buffer.

Surface Staining:

Resuspend the cells in 100 µL of FACS buffer containing the anti-O4 antibody.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with FACS buffer.

Fixation and Permeabilization:

Follow the steps outlined in Protocol 1, step 4.

Intracellular Staining:

Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the anti-MBP

antibody.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with Permeabilization Buffer.

Data Acquisition and Analysis:

Resuspend the cells in FACS buffer and acquire data.

Analyze the data by gating on single, live cells. Quantify the percentage of O4+ (immature)

and MBP+ (mature) oligodendrocytes.

Protocol 3: Analysis of Intracellular Cytokine Production
This protocol is for the detection of intracellular TNF-α and IL-1β in microglia treated with

(Rac)-HAMI 3379.

Materials:

Primary microglia or microglial cell line
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(Rac)-HAMI 3379

LPS

Brefeldin A (protein transport inhibitor)

FACS Buffer

Fixation/Permeabilization Buffer

Fluorochrome-conjugated antibodies:

Anti-TNF-α

Anti-IL-1β

Isotype controls

Procedure:

Cell Culture and Treatment:

Plate microglia and pre-treat with (Rac)-HAMI 3379 as described in Protocol 1.

Stimulate with LPS for 4-6 hours. For the last 4 hours of stimulation, add Brefeldin A to the

culture medium to block cytokine secretion.

Cell Harvesting:

Collect the cells and wash twice with ice-cold FACS buffer.

Fixation and Permeabilization:

Resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer.

Incubate for 20 minutes at room temperature in the dark.

Wash the cells twice with Permeabilization Buffer.
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Intracellular Staining:

Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the anti-TNF-α

and anti-IL-1β antibodies.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with Permeabilization Buffer.

Data Acquisition and Analysis:

Resuspend the cells in FACS buffer and acquire data.

Analyze the data by gating on single, live cells and quantifying the percentage of cells

positive for TNF-α and IL-1β.

Conclusion
These application notes provide a framework for investigating the cellular effects of (Rac)-
HAMI 3379 using flow cytometry. The provided protocols can be adapted based on specific cell

types and experimental questions. By quantifying changes in cell surface and intracellular

markers, researchers can gain valuable insights into the therapeutic potential of (Rac)-HAMI
3379 in inflammatory and neurodegenerative diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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